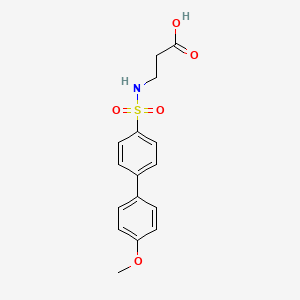

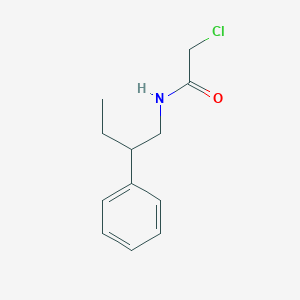

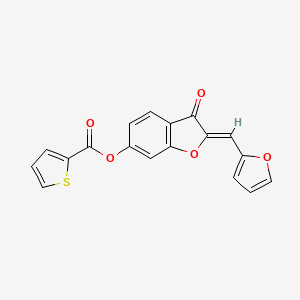

2,5-dichloro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound appears to be a derivative of benzenesulfonamide with specific substitutions that include chloro groups and a thiophenyl group attached to a pyridazinone core. While the exact compound is not directly mentioned in the provided papers, the papers do discuss related benzenesulfonamide derivatives and their synthesis, molecular structure, and potential biological activities, which can provide insights into the analysis of the compound of interest.

Synthesis Analysis

The synthesis of related compounds involves the sulfonylation of pyridazinones with benzenesulfonyl chlorides in the presence of a base, as described in the first paper. This process yields N-sulfonylated products, which can then react with aliphatic amines to afford various substituted pyridazinones and sulfonamides . Although the exact synthesis of the compound is not detailed, similar methodologies could potentially be applied for its synthesis.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. The second paper discusses the synthesis of chlorinated pyrrolidinone-bearing benzenesulfonamides and their binding affinity to human carbonic anhydrases . The presence of chloro groups and other substituents significantly affects the binding affinity, which suggests that the molecular structure of the compound , with its chloro and thiophenyl groups, would also be critical in determining its biological activity.

Chemical Reactions Analysis

The chemical reactions of benzenesulfonamide derivatives are influenced by their substituents. The first paper indicates that the reaction of sulfonylated pyridazinones with amines can lead to different products depending on the conditions . This implies that the compound could also undergo various chemical reactions, potentially leading to the formation of new derivatives with different properties and activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are not explicitly discussed in the provided papers. However, it can be inferred that properties such as solubility, stability, and reactivity would be influenced by the specific substituents present in the compound. For instance, the third paper mentions that the introduction of a trifluoromethyl group increases the metabolic stability of certain benzenesulfonamide derivatives . This suggests that the physical and chemical properties of the compound would need to be empirically determined to fully understand its characteristics.

Relevant Case Studies

The third paper provides a case study of novel benzenesulfonamide derivatives with anticancer activity. It describes the synthesis of these compounds and their cytotoxic effects on various human cancer cell lines, as well as their ability to induce apoptosis . Although the compound is not directly studied, this case study provides a context in which similar compounds have been evaluated for biological activity, which could be relevant for the analysis of the compound's potential applications in biomedical research.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of benzenesulfonamide, including structures similar to 2,5-dichloro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide, exhibit significant antimicrobial activities. These compounds have been tested against various bacteria and fungi, showing promising results in inhibiting microbial growth (Nikulsinh Sarvaiya, Sheetal Gulati, & Harshil Patel, 2019).

Anticancer Properties

Several studies have synthesized and evaluated derivatives of benzenesulfonamide for their anticancer activities. These derivatives have shown potential in inhibiting the growth of various cancer cell lines, such as prostate, lung, and leukemia, suggesting their viability as therapeutic agents in cancer treatment (Ş. Küçükgüzel et al., 2013), (Mohamed Fares et al., 2014).

Antiviral and Anti-HIV Potential

Compounds related to 2,5-dichloro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide have been explored for their potential antiviral activities, including anti-HIV properties. Some of these compounds have shown encouraging results in inhibiting HIV replication (E. Pomarnacka & Iwona Kozlarska-Kedra, 2003).

Synthesis and Molecular Characterization

Numerous studies focus on the synthesis and molecular characterization of benzenesulfonamide derivatives. These include exploring various chemical pathways to synthesize these compounds and detailed structural analysis using techniques like NMR and mass spectrometry, contributing to our understanding of their chemical properties and potential applications (Cheng De-ju, 2015), (S. Y. Hassan, 2013).

properties

IUPAC Name |

2,5-dichloro-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13Cl2N3O3S2/c17-11-3-4-12(18)15(10-11)26(23,24)19-7-8-21-16(22)6-5-13(20-21)14-2-1-9-25-14/h1-6,9-10,19H,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXYNWKKEZWMFTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Cl2N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-dichloro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-5-nitro-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2501374.png)

![1-[4-(2,3-Dihydroindol-1-ylmethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2501376.png)

![1-(Adamantan-1-yl)-3-propyl-3-[(thiophen-3-yl)methyl]urea](/img/structure/B2501378.png)

![Methyl 2-{[3-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}butanoate](/img/structure/B2501382.png)

![5-methyl-N-[(oxolan-2-yl)methyl]-1,2-thiazole-3-carboxamide](/img/structure/B2501383.png)